molecular formula C13H14N2O2 B6247929 ethyl 5-benzyl-1H-pyrazole-4-carboxylate CAS No. 2282722-99-8

ethyl 5-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B6247929
CAS No.: 2282722-99-8
M. Wt: 230.3
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Description

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The this compound molecule features an ethyl ester group at the 4-position and a benzyl group at the 5-position, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-benzyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by benzylation at the 5-position. The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole-4-carboxylic acids, alcohol derivatives, and various substituted pyrazoles .

Scientific Research Applications

Ethyl 5-benzyl-1H-pyrazole-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, altering cellular pathways. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl ester and benzyl groups enhances its solubility, reactivity, and potential as a versatile intermediate in various synthetic pathways .

Properties

CAS No.

2282722-99-8

Molecular Formula

C13H14N2O2

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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